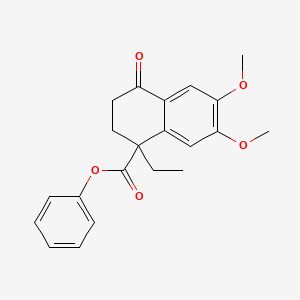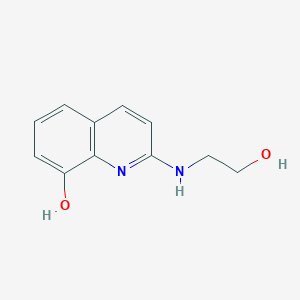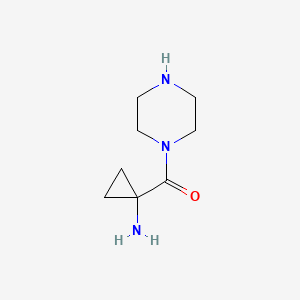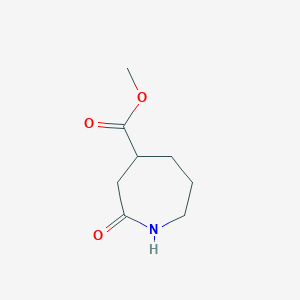![molecular formula C7H7N3O B15358367 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with a distinctive fused pyridine and pyrimidine ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves cyclization reactions that create the fused ring system. Common starting materials include pyridine derivatives and urea or guanidine derivatives. Reaction conditions often require the presence of a strong base, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Large-scale production of this compound may employ catalytic methods to increase yield and efficiency. Industrial synthesis routes focus on optimizing reaction conditions, including temperature, pressure, and catalyst selection, to produce the compound in high purity and quantity.
化学反応の分析
Types of Reactions: 2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione derivatives, while reduction can produce tetrahydropyrido[4,3-d]pyrimidin-4-one compounds.
科学的研究の応用
2,3-Dihydropyrido[4,3-d]pyrimidin-4(1H)-one has been studied extensively in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique ring structure allows it to fit into active sites, potentially inhibiting or modulating biological pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell growth or reduction of inflammation.
類似化合物との比較
Compared to other heterocyclic compounds, 2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one stands out due to its specific fused ring system, which can confer unique biological activities. Similar compounds include:
Pyrimidinone derivatives
Pyridine derivatives
Quinazolinone derivatives
Each of these compounds has distinct properties, but this compound's unique structure provides opportunities for developing novel pharmaceuticals and materials.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-3,9H,4H2,(H,10,11) |
InChIキー |
VHKYIBHFIHGULA-UHFFFAOYSA-N |
正規SMILES |
C1NC2=C(C=NC=C2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)
![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)

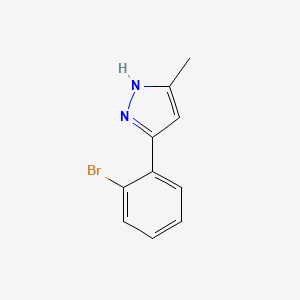

![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
